molecular formula C12H16ClNO3 B2709307 2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride CAS No. 2377034-22-3

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride

Cat. No.: B2709307
CAS No.: 2377034-22-3
M. Wt: 257.71
InChI Key: WLUCOKWXKODJMJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride typically involves the reaction of 4-hydroxypiperidine with benzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol, and a base is used to facilitate the reaction . The product is then purified through crystallization and further reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization and chromatography are employed .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)benzaldehyde;hydrochloride
  • 2-(4-Hydroxypiperidin-1-yl)benzoic acid
  • 4-Hydroxypiperidine

Uniqueness

2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride is unique due to its specific combination of a hydroxyl group and a piperidine ring attached to a benzoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-9-5-7-13(8-6-9)11-4-2-1-3-10(11)12(15)16;/h1-4,9,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUCOKWXKODJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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